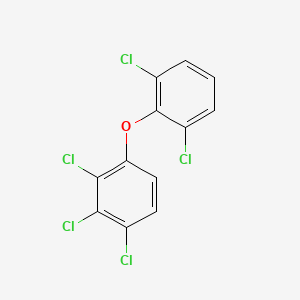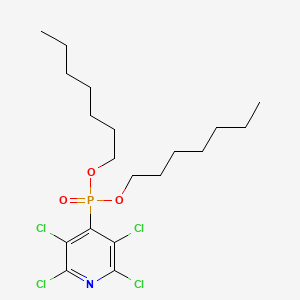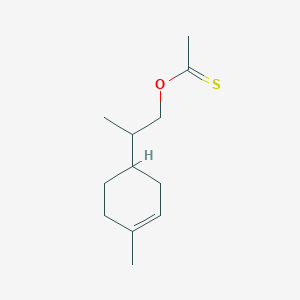
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate: is an organic compound with the molecular formula C12H20OS. It is a thioester derivative, characterized by the presence of a sulfur atom bonded to an acyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate typically involves the reaction of 4-methyl-3-cyclohexen-1-yl propyl bromide with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Thioethers, thioesters.
Applications De Recherche Scientifique
Chemistry: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in further chemical transformations .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions involving thioesters. It can also serve as a model compound for studying the metabolism of thioesters in living organisms .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of drugs that target specific enzymes or pathways involving thioesters .
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its unique chemical structure imparts desirable olfactory properties, making it valuable in the formulation of perfumes and scented products .
Mécanisme D'action
The mechanism of action of S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate involves its interaction with specific molecular targets, such as enzymes that catalyze thioester hydrolysis. The compound can act as a substrate or inhibitor, depending on the enzyme and reaction conditions. The pathways involved include the hydrolysis of the thioester bond, leading to the release of ethanethiol and the corresponding carboxylic acid .
Comparaison Avec Des Composés Similaires
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Known for its use in fragrances and personal care products.
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Another compound used in the fragrance industry.
Uniqueness: S-(2-(4-Methyl-3-cyclohexen-1-yl)propyl) ethanethioate stands out due to its thioester functionality, which imparts unique reactivity and olfactory properties. This makes it particularly valuable in applications where specific chemical transformations or scent profiles are desired .
Propriétés
Numéro CAS |
84473-68-7 |
|---|---|
Formule moléculaire |
C12H20OS |
Poids moléculaire |
212.35 g/mol |
Nom IUPAC |
O-[2-(4-methylcyclohex-3-en-1-yl)propyl] ethanethioate |
InChI |
InChI=1S/C12H20OS/c1-9-4-6-12(7-5-9)10(2)8-13-11(3)14/h4,10,12H,5-8H2,1-3H3 |
Clé InChI |
KBGYYGHPKSSKMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)COC(=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)

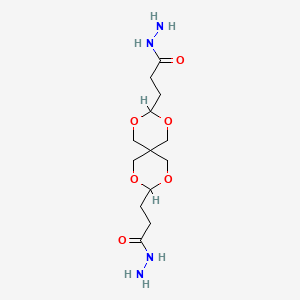
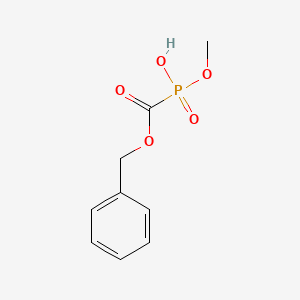
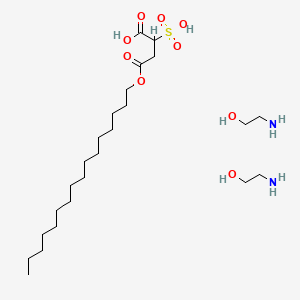


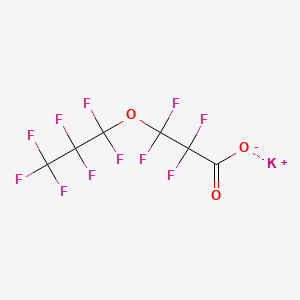
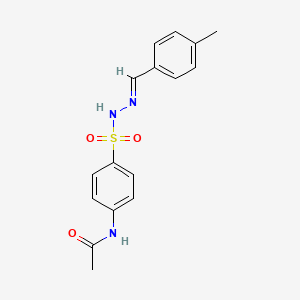
![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
